(2-Nitroethyl)benzene

説明

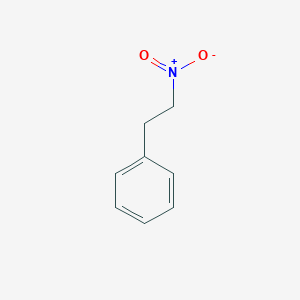

Structure

3D Structure

特性

IUPAC Name |

2-nitroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCLWKTUKMCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210155 | |

| Record name | (2-Nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6125-24-2 | |

| Record name | 1-Nitro-2-phenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6125-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitroethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006125242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6125-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of the Synthesis, Chemical Properties, Biological Activities, and Analytical Methodologies of a Versatile Pharmaceutical Intermediate.

Introduction

(2-Nitroethyl)benzene, with the chemical formula C₈H₉NO₂, is an aromatic nitro compound that has garnered attention in various scientific fields, including natural product chemistry, synthetic chemistry, and pharmacology.[1][2] Naturally occurring as a floral scent component in the Japanese loquat (Eriobotrya japonica) and as a defense allomone in haplodesmid millipedes, this compound also serves as a valuable synthetic intermediate in the pharmaceutical industry.[2][3][4][5] Its utility as a precursor for a range of biologically active molecules, including substituted indoles and anilines, underscores its importance for researchers, scientists, and professionals in drug development.[6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis and analytical protocols, and known biological activities of (2-Nitroethyl)benzene, with a focus on its applications in pharmaceutical research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of (2-Nitroethyl)benzene is fundamental for its application in synthesis and analysis. The key properties are summarized in the tables below.

Table 1: Physicochemical Properties of (2-Nitroethyl)benzene

| Property | Value | Reference |

| IUPAC Name | (2-Nitroethyl)benzene | [7] |

| Synonyms | 1-Nitro-2-phenylethane, β-Nitrostyrene (dihydro) | [8] |

| CAS Number | 6125-24-2 | [8] |

| Molecular Formula | C₈H₉NO₂ | [8][9] |

| Molecular Weight | 151.16 g/mol | [8][9] |

| Physical Form | Liquid | [7] |

| Storage Temperature | Room Temperature | [7][9] |

| Purity (Typical) | ≥95% | [7] |

Table 2: Spectroscopic Data for (2-Nitroethyl)benzene

| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment | Reference |

| ¹H NMR | Chemical Shift (δ) | ~7.35-7.20 | Multiplet, 5H | Aromatic C-H |

| ~4.63-4.59 | Triplet | -CH₂-NO₂ | ||

| ~3.34-3.30 | Triplet | Phenyl-CH₂- | ||

| ¹³C NMR | Chemical Shift (δ) | ~136.5 | Aromatic C (ipso, C-CH₂) | |

| ~129.0 | Aromatic C-H (ortho) | |||

| ~128.8 | Aromatic C-H (meta) | |||

| ~127.2 | Aromatic C-H (para) | |||

| ~75.9 | -CH₂-NO₂ | |||

| ~33.5 | Phenyl-CH₂- | |||

| IR Spectroscopy | Wavenumber (ν) | ~1550 | Strong | Asymmetric NO₂ stretch |

| ~1380 | Strong | Symmetric NO₂ stretch | ||

| ~3100-3000 | Medium | Aromatic C-H stretch | ||

| ~2980-2850 | Medium | Aliphatic C-H stretch | ||

| Mass Spectrometry | m/z | 151 | [M]⁺ (Molecular Ion) | |

| 105 | [C₈H₉]⁺ | |||

| 104 | [C₈H₈]⁺ | |||

| 77 | [C₆H₅]⁺ |

Synthesis of (2-Nitroethyl)benzene

(2-Nitroethyl)benzene can be synthesized through several established methods, with the nitration of ethylbenzene (B125841) being a primary route.[1][10][11]

Experimental Protocol: Nitration of Ethylbenzene

This protocol outlines a general laboratory procedure for the synthesis of (2-Nitroethyl)benzene via the nitration of ethylbenzene.[11][12]

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (HNO₃, 69-71%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Separatory Funnel

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly and cautiously add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This exothermic process must be carefully controlled to maintain a low temperature.[11]

-

Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.[11]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 1 hour) to ensure the reaction proceeds to completion.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product will separate as an oily layer.[11]

-

Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine.[11]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove any solvent used for extraction under reduced pressure to yield the crude product.[11]

-

Purification: The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation or column chromatography to isolate (2-Nitroethyl)benzene.

Role in Drug Development and Biological Activity

(2-Nitroethyl)benzene is a versatile building block in the synthesis of various pharmaceutical compounds. Its chemical structure allows for a range of transformations, making it a valuable intermediate in drug discovery and development.

Pharmaceutical Intermediate

A significant application of (2-Nitroethyl)benzene is its role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708) . The synthesis involves the Bartoli indole (B1671886) synthesis to form 7-ethylindole, a key intermediate for etodolac.[6] The reduction of the nitro group in (2-Nitroethyl)benzene to an amine yields 2-phenylethylamine, a scaffold present in many therapeutic agents.[1] Furthermore, it is an intermediate in the biosynthesis of the broad-spectrum antibiotic chloramphenicol .[1]

Caption: Synthetic pathway from (2-Nitroethyl)benzene to the NSAID Etodolac.

Biological Activities

(2-Nitroethyl)benzene has demonstrated a range of biological activities, making it a subject of interest for pharmacological research.

-

Fungistatic Properties: The compound exhibits antifungal activity, inhibiting the growth of various fungal species, including Candida albicans.[1][2] The proposed mechanism of action involves the electrostatic interaction of the nitro group with the Fe(II) center of the fungal 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis. This inhibition disrupts the integrity of the fungal cell membrane.[1] Minimum inhibitory concentrations (MIC) have been reported to be in the range of 390 to 781 μM.[1]

-

Antinociceptive Activity: Studies have shown that 1-nitro-2-phenylethane, a synonym for (2-Nitroethyl)benzene, possesses antinociceptive (pain-relieving) properties.[13]

-

Cardiovascular Effects: The compound has been observed to elicit a vago-vagal bradycardiac and depressor reflex in normotensive rats, indicating potential effects on the cardiovascular system.[13] It has also been studied for its cardiovascular effects in spontaneously hypertensive rats.[13] The precise signaling pathways underlying its antinociceptive and cardiovascular effects are yet to be fully elucidated and represent an area for further investigation.

Caption: Overview of the biological activities of (2-Nitroethyl)benzene.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of (2-Nitroethyl)benzene in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of similar nitroaromatic compounds.[14]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (B52724) (MeCN) and water.[10] Phosphoric acid or formic acid can be added for improved peak shape. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[10]

Procedure:

-

Standard Preparation: Prepare a stock solution of (2-Nitroethyl)benzene in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).[14]

-

Sample Preparation: Dissolve the sample containing (2-Nitroethyl)benzene in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[14]

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by acquiring a UV spectrum of the standard; typically in the range of 254-280 nm for aromatic compounds.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of (2-Nitroethyl)benzene in the sample by interpolation from the calibration curve.[14]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of (2-Nitroethyl)benzene by GC-MS.[14]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

-

Standard Preparation: Prepare a stock solution of (2-Nitroethyl)benzene in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.1 µg/mL to 20 µg/mL).[14]

-

Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.[14]

-

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and identification. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions such as m/z 151, 105, 104, and 77.[14]

-

-

-

Analysis: Identify the (2-Nitroethyl)benzene peak based on its retention time and mass spectrum. For quantification, construct a calibration curve using the peak areas of the selected ion(s) from the standards.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides guidelines for acquiring ¹H and ¹³C NMR spectra of (2-Nitroethyl)benzene.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of (2-Nitroethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11][15]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11][12]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically -1 to 10 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: General workflow for the analysis of (2-Nitroethyl)benzene.

Safety and Handling

(2-Nitroethyl)benzene should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

(2-Nitroethyl)benzene is a compound of significant interest to the drug development community, bridging the gap between natural products and pharmaceutical synthesis. Its established role as a precursor to the NSAID etodolac and the antibiotic chloramphenicol, combined with its inherent biological activities, including fungistatic, antinociceptive, and cardiovascular effects, highlights its potential for further investigation. This guide has provided a comprehensive overview of the essential technical information required for its synthesis, characterization, and application. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to utilize (2-Nitroethyl)benzene in their drug discovery and development endeavors. Further exploration of the molecular mechanisms and signaling pathways associated with its pharmacological effects is a promising avenue for future research.

References

- 1. Buy (2-Nitroethyl)benzene | 6125-24-2 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The shape of low-concentration dose-response functions for benzene: implications for human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiverr-res.cloudinary.com [fiverr-res.cloudinary.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzene, (2-nitroethyl)- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. (2-Nitroethyl)benzene | 6125-24-2 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. youtube.com [youtube.com]

(2-Nitroethyl)benzene physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Nitroethyl)benzene

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Nitroethyl)benzene, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, reactivity, and established experimental protocols.

General and Physicochemical Properties

(2-Nitroethyl)benzene is an organic compound that has been identified as a component in the floral scent of the Japanese loquat and the essential oil of Aniba canelilla.[1] It consists of a benzene (B151609) ring substituted by a nitroethyl group.

Table 1: General Properties of (2-Nitroethyl)benzene

| Property | Value |

| CAS Number | 6125-24-2[1][2][3][4] |

| Molecular Formula | C₈H₉NO₂[1][2][4] |

| Molecular Weight | 151.16 g/mol [1][5] |

| IUPAC Name | 2-nitroethylbenzene[1] |

| Synonyms | 1-(Phenyl) 2-nitroethane, Phenylnitroethane, Benzene, (2-nitroethyl)-[1][2] |

| Physical Form | Liquid |

Table 2: Physicochemical Properties of (2-Nitroethyl)benzene

| Property | Value |

| Melting Point | -23.0 °C[1] |

| Boiling Point | 260.5 °C at 760 mmHg[2] |

| Density | 1.122 g/cm³ (at 25°C)[2] |

| Flash Point | 118.8 °C[2] |

| Solubility | Limited solubility in water; soluble in non-polar solvents like hexane.[5] |

| LogP | 2.08[3] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų |

Spectroscopic Data

The structural elucidation of (2-Nitroethyl)benzene is supported by various spectroscopic techniques.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak ([M]⁺) for (2-Nitroethyl)benzene would be observed at an m/z of 151.[5] Key fragmentation pathways for nitro-aliphatic compounds often involve the loss of the nitro group (NO₂), which has a mass of 46. This would lead to a significant fragment ion at m/z 105.[5]

Chemical Properties and Reactivity

(2-Nitroethyl)benzene exhibits reactivity typical of aromatic compounds containing a nitro group.

-

Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution reactions such as nitration and sulfonation. The nitro group is deactivating and meta-directing for further substitutions on the aromatic ring.[1]

-

Reduction of the Nitro Group : The nitro group can be reduced to an amine (2-phenylethanamine) through methods like catalytic hydrogenation.[1] This transformation is highly sensitive to the catalyst used. For instance, monometallic nickel (Ni) catalysts can achieve high conversion but may generate intermediates like nitrosobenzene (B162901) and phenylhydroxylamine.[1]

-

Side-Chain Halogenation : Halogenation can occur on the ethyl side chain, leading to derivatives with altered chemical properties. For example, the introduction of a fluorine atom on the carbon bearing the nitro group in (2-fluoro-2-nitroethyl)benzene introduces steric hindrance and modifies the molecule's polarity.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (2-Nitroethyl)benzene are crucial for its application in research.

Synthesis Methods

Several synthetic routes to (2-Nitroethyl)benzene have been established.

-

Nitration of Ethylbenzene (B125841) : This method involves the electrophilic aromatic substitution of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.[1] This reaction, however, yields a mixture of isomers, primarily the ortho (2-ethylnitrobenzene) and para (4-ethylnitrobenzene) products, due to the ortho, para-directing nature of the ethyl group.[6]

-

Biosynthesis : Studies have shown that (2-Nitroethyl)benzene can be biosynthesized in plants from phenylacetaldoximes and phenylacetonitrile.[1][7]

A general workflow for the nitration of an aromatic compound is depicted below.

Caption: General workflow for electrophilic aromatic nitration.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : (2-Nitroethyl)benzene can be analyzed using reverse-phase HPLC.[3] A typical method would use a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]

Chemical Transformations and Logical Relationships

The chemical reactivity of (2-Nitroethyl)benzene allows for its conversion into other valuable compounds. A key transformation is the reduction of the nitro group to form 2-phenylethanamine.

References

- 1. Buy (2-Nitroethyl)benzene | 6125-24-2 [smolecule.com]

- 2. (2-Nitroethyl)benzene | CAS 6125-24-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. (2-Nitroethyl)benzene | SIELC Technologies [sielc.com]

- 4. Benzene, (2-nitroethyl)- [webbook.nist.gov]

- 5. (2-Nitroethyl)benzene | 6125-24-2 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Isomers of (2-Nitroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-nitroethyl)benzene and its primary structural isomers. The document details their physicochemical properties, synthesis methodologies, and known biological activities. All quantitative data is summarized in comparative tables, and key experimental protocols and biological pathways are visualized to support research and development efforts in medicinal chemistry and materials science.

Introduction to (2-Nitroethyl)benzene and its Isomers

(2-Nitroethyl)benzene, also known as 1-nitro-2-phenylethane, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] It is a notable natural product, identified as a significant component in the floral scent of the Japanese loquat (Eriobotrya japonica) and the essential oil of Aniba canelilla, a tree from the Amazon rainforest.[1] The presence of the nitro group, a potent electron-withdrawing moiety, imparts unique reactivity and a wide spectrum of biological activities to this class of molecules, ranging from fungistatic properties to significant cardiovascular and neurological effects.[1][3][4]

The structural isomers of (2-nitroethyl)benzene are primarily categorized by the position of the nitro group, either on the ethyl side chain or on the aromatic benzene (B151609) ring. Understanding the distinct properties of each isomer is critical for their application in organic synthesis and drug design.

Structural Isomer Classes

The main structural isomers of (2-nitroethyl)benzene can be grouped into two categories based on the placement of the nitro group.

Isomer Profiles and Properties

This section details the specific properties of the primary structural isomers.

Side-Chain Isomer: 1-Nitro-2-phenylethane

This is the principal compound, commonly referred to as (2-nitroethyl)benzene. It is the most studied isomer due to its natural occurrence and significant biological activities.

| Property | Value |

| CAS Number | 6125-24-2[5][6][7] |

| Molecular Formula | C₈H₉NO₂[5][6][7] |

| Molecular Weight | 151.16 g/mol [5][6] |

| Appearance | Colorless to pale yellow liquid or oil[5][7] |

| Melting Point | 56-58 °C[6] (Note: Some sources report -23 °C[5]) |

| Boiling Point | 250-260.5 °C at 760 mmHg[6]; 120-130 °C at 15 Torr[5] |

| Density | 1.122 g/cm³ at 25 °C[5][6] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and esters[5][6] |

Side-Chain Isomer: 1-Nitro-1-phenylethane

In this isomer, the nitro group is attached to the benzylic carbon of the ethyl side chain.

| Property | Value |

| CAS Number | 7214-61-1[8][9] |

| Molecular Formula | C₈H₉NO₂[8] |

| Molecular Weight | 151.16 g/mol [8] |

| Appearance | Not specified |

| Melting Point | Not available |

| Boiling Point | 228 °C at 760 mmHg[8] |

| Density | 1.113 g/cm³[8] |

| Solubility | Not specified |

Ring-Substituted Isomer: 1-Ethyl-2-nitrobenzene (ortho)

This isomer is a common co-product in the industrial synthesis of nitroethylbenzenes.

| Property | Value |

| CAS Number | 612-22-6[10][11] |

| Molecular Formula | C₈H₉NO₂[10][11] |

| Molecular Weight | 151.16 g/mol [10][11] |

| Appearance | Yellow to light brown oily liquid[11] |

| Melting Point | -13 to -10 °C[11] |

| Boiling Point | 232.5 °C at 760 mmHg; 172-174 °C at 18 mmHg[11] |

| Density | 1.127 g/mL at 25 °C[11] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ether[11] |

Ring-Substituted Isomer: 1-Ethyl-3-nitrobenzene (meta)

The meta isomer is typically synthesized through specific multi-step reaction pathways rather than direct nitration of ethylbenzene (B125841).

| Property | Value |

| CAS Number | 7369-50-8[1][12][13][14] |

| Molecular Formula | C₈H₉NO₂[12][14] |

| Molecular Weight | 151.16 g/mol [12][14] |

| Appearance | Not specified |

| Melting Point | Not available[13] |

| Boiling Point | Not available[13] |

| Density | Not available[13] |

| Solubility | Not specified |

Ring-Substituted Isomer: 1-Ethyl-4-nitrobenzene (para)

The para isomer is the other major product formed during the nitration of ethylbenzene.

| Property | Value |

| CAS Number | 100-12-9[15][16][17][18] |

| Molecular Formula | C₈H₉NO₂[15][16][18] |

| Molecular Weight | 151.17 g/mol [15][16][18] |

| Appearance | Light yellow to orange clear liquid[15] |

| Melting Point | -12 °C[16][17] |

| Boiling Point | 245-246 °C[16][17] |

| Density | 1.118 - 1.124 g/mL[16][17] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents[15] |

Experimental Protocols

Synthesis of Ring-Substituted Isomers via Nitration of Ethylbenzene

The most common method for synthesizing ortho and para nitroethylbenzene isomers is through the electrophilic aromatic substitution of ethylbenzene using a mixed acid solution.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Dichloromethane

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Separatory funnel & Fractional distillation apparatus

Procedure:

-

Prepare Nitrating Mixture: Carefully and slowly add 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 20°C.

-

Reaction Setup: Place 106.17 g of ethylbenzene in a separate round-bottom flask equipped with a dropping funnel.

-

Addition: Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice and stir until melted.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of ortho- and para-nitroethylbenzene.

-

Purification: The isomers can be separated by fractional distillation.[19]

Synthesis of 1-Ethyl-3-nitrobenzene

The meta isomer is typically prepared via a multi-step synthesis starting from m-nitroacetophenone, as direct nitration of ethylbenzene yields ortho and para products. A patented method involves the following sequence:

-

Reduction of Ketone: m-Nitroacetophenone is reduced to 1-(3-nitrophenyl)ethanol (B1296107) using a reducing agent like sodium borohydride (B1222165).

-

Halogenation: The resulting alcohol is converted to an iodo intermediate, 1-(1-iodoethyl)-3-nitrobenzene, using reagents such as triphenylphosphine (B44618) and iodine.

-

Dehalogenation: The iodo group is removed by another reduction step with sodium borohydride to yield the final product, 1-ethyl-3-nitrobenzene.[20]

Biological Activity and Signaling Pathways

The nitro group is a well-established pharmacophore that can be metabolically reduced to form reactive intermediates, leading to a wide range of biological effects.[4][21]

Cardiovascular Effects of 1-Nitro-2-phenylethane

The most well-documented biological activity of 1-nitro-2-phenylethane is its effect on the cardiovascular system. Studies in rats have shown that it induces biphasic hypotension and bradycardia.[22] The delayed hypotensive phase is attributed to a direct vasodilatory effect on blood vessels.

Recent research suggests this vasorelaxant action is mediated through the stimulation of soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular smooth muscle cells, which in turn activates protein kinase G (PKG) and results in vasodilation. This mechanism is similar to that of nitric oxide (·NO) donors.[4]

References

- 1. 1-ethyl-3-nitrobenzene | 7369-50-8 [chemicalbook.com]

- 2. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation and oxidative stress with repercussions on neurological and psychiatric disorders [frontiersin.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chembk.com [chembk.com]

- 7. CAS 6125-24-2: 1-Nitro-2-phenylethane | CymitQuimica [cymitquimica.com]

- 8. (1-NITROETHYL)BENZENE | CAS#:7214-61-1 | Chemsrc [chemsrc.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]

- 12. 1-Ethyl-3-nitrobenzene | C8H9NO2 | CID 81836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. chemscene.com [chemscene.com]

- 15. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. 1-ethyl-4-nitrobenzene [stenutz.eu]

- 18. 1-ETHYL-4-NITROBENZENE | CAS 100-12-9 [matrix-fine-chemicals.com]

- 19. echemi.com [echemi.com]

- 20. CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Synthesis of (2-Nitroethyl)benzene via Ethylbenzene Nitration: An In-depth Technical Guide

This technical guide offers a comprehensive examination of the synthesis of (2-Nitroethyl)benzene through the nitration of ethylbenzene (B125841). It is intended for researchers, scientists, and professionals in the fields of drug development and chemical research. This document covers the core principles of the reaction mechanism, detailed experimental protocols, and quantitative data on product distribution.

Core Principles: The Nitration of Ethylbenzene

The synthesis of (2-Nitroethyl)benzene is primarily achieved via the electrophilic aromatic substitution (EAS) reaction of ethylbenzene.[1][2] This process involves the introduction of a nitro group (—NO₂) onto the aromatic ring. The ethyl group (—C₂H₅) present on the benzene (B151609) ring is an activating group, which increases the rate of electrophilic substitution compared to unsubstituted benzene.[2] It is also an ortho, para-directing group, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[2][3] Consequently, the nitration of ethylbenzene yields a mixture of isomers, predominantly 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene, with only a minor amount of the meta isomer, 3-ethylnitrobenzene.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene follows a well-established multi-step electrophilic aromatic substitution mechanism.[1]

Step 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. The most common method involves the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[2][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.[1]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion.[1] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1][2] The formation of this complex is the rate-determining step of the reaction.[1] Due to the electron-donating inductive effect of the ethyl group, the positive charge in the sigma complex is more effectively stabilized when the attack occurs at the ortho and para positions.[1][4]

Step 3: Deprotonation and Re-aromatization In the final step, a weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom that bears the nitro group.[1] This restores the aromaticity of the ring, yielding the final nitroethylbenzene product.[1][2]

Quantitative Data on Isomer Distribution

The regioselectivity of ethylbenzene nitration is a critical aspect of the synthesis. The ethyl group's directing effect strongly favors the formation of ortho and para products.[1] The ratio of these isomers can be influenced by various factors, including the nitrating agent, reaction temperature, and solvent.[1] Due to steric hindrance from the ethyl group, the para isomer is typically the major product.[5]

| Nitrating Agent/Conditions | Ortho (%) | Para (%) | Meta (%) | Total Yield (%) | Reference(s) |

| Mixed Acid (HNO₃/H₂SO₄) | Major | Major | Minor | High | [3] |

| Nitric Acid on Silica (B1680970) Gel | - | - | - | ~100 (Quantitative) | [6] |

| Nitric Acid / Acetic Anhydride (B1165640) | - | - | - | High (Selective for mono-nitration) | [5] |

| Note: The exact isomer distribution can vary based on specific reaction conditions. The table provides a general overview. |

Experimental Protocols

Below are representative experimental protocols for the nitration of ethylbenzene.

This is the most common method for nitration.[3]

-

Reagents and Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)[3]

-

Round-bottom flask with magnetic stirrer[3]

-

-

Procedure:

-

Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring.[2] This process is exothermic and must be done carefully to maintain a low temperature.[2]

-

Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise over 30-60 minutes with vigorous stirring.[2]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 30-60 minutes) to ensure the reaction goes to completion.[2][3]

-

Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction.[2] The crude product, an oily layer, will separate.

-

Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent (if any was used) under reduced pressure.[2] The product can be further purified by distillation.[3]

-

This method is presented as a greener, solvent-free alternative.[3][6]

-

Reagents and Materials:

-

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.[1]

-

Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.[1]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][3]

-

Work-up and Isolation: Upon completion, extract the products from the silica gel using a suitable organic solvent like dichloromethane.[3]

-

Purification: Filter to remove the silica gel. The solvent can then be removed under reduced pressure to isolate the product.[1][3] This method has been reported to yield almost quantitative amounts of the desired products.[3][6]

-

This method can offer higher selectivity for mono-nitration.[5]

-

Reagents and Materials:

-

Ethylbenzene (10 mmol)

-

Concentrated Nitric Acid (47 mmol)

-

Acetic Anhydride (53 mmol + 1.0 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water, Brine

-

-

Procedure:

-

Preparation of Nitrating Mixture: To a flask containing 5.0 mL (53 mmol) of acetic anhydride, cooled to 0°C with stirring, add 2.0 mL (47 mmol) of concentrated nitric acid dropwise.[1]

-

Reaction Initiation: After stirring the nitrating mixture for 10 minutes at 0°C, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Work-up: Dilute the mixture with 200 mL of dichloromethane. Wash the organic layer sequentially with water (4 x 150 mL) and brine (10 mL).[1]

-

Drying and Isolation: Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the product.

-

References

(2-Nitroethyl)benzene: A Comprehensive Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Nitroethyl)benzene, a nitroaromatic compound, has garnered significant interest within the scientific community due to its notable biological activities and its presence in various natural sources. This technical guide provides an in-depth overview of the natural occurrence of (2-Nitroethyl)benzene, detailing its presence in plant and animal species. Furthermore, this document outlines the established methodologies for its isolation and purification from these natural matrices. Quantitative data from various studies are presented in a structured format for comparative analysis. Detailed experimental protocols for extraction, purification, and characterization are provided to aid researchers in their investigative efforts. Finally, a diagrammatic representation of the biosynthetic pathway of (2-Nitroethyl)benzene is included to provide a comprehensive understanding of its natural formation.

Natural Occurrence of (2-Nitroethyl)benzene

(2-Nitroethyl)benzene, also known as 1-nitro-2-phenylethane, has been identified as a significant natural product in both the plant and animal kingdoms. Its presence is most prominently documented in the essential oils of certain plants, where it often serves as a major constituent.

Plant Sources

The primary plant source of (2-Nitroethyl)benzene is Aniba canelilla (Kunth) Mez, a species belonging to the Lauraceae family.[1][2][3][4][5][6][7][8][9] The essential oil derived from the leaves, bark, and wood of this Amazonian tree is rich in (2-Nitroethyl)benzene, which is responsible for its characteristic cinnamon-like aroma.[3][7] The concentration of this compound in the essential oil can vary significantly depending on the season and the specific part of the plant utilized.[1][2][7]

(2-Nitroethyl)benzene has also been identified as a major floral scent component of the Japanese loquat (Eriobotrya japonica).[10][11][12] This discovery was the first to demonstrate its presence as a natural product in a Japanese plant.[12] Additionally, it has been detected as a flavor component in various other flowers and has been identified in tomato fruits (Solanum lycopersicum).[3][13]

Animal Sources

Beyond the plant kingdom, (2-Nitroethyl)benzene has been identified as a defense allomone in two species of Japanese millipedes, Eutrichodesmus elegans and Eutrichodesmus armatus .[11][13][14] This underscores the diverse ecological roles of this nitroaromatic compound.

Quantitative Analysis of (2-Nitroethyl)benzene in Natural Sources

The concentration of (2-Nitroethyl)benzene varies considerably among different natural sources and is influenced by factors such as seasonality and the plant part used for extraction. The following tables summarize the quantitative data reported in the literature.

| Plant Source | Plant Part | Concentration of (2-Nitroethyl)benzene in Essential Oil (%) | Reference |

| Aniba canelilla | Leaves | 68.0 - 85.2 | [2] |

| Aniba canelilla | Twigs | 71.3 - 90.0 | [2] |

| Aniba canelilla | Not specified | 77.5 ± 4.8 | [4] |

| Aniba canelilla | Leaves and Fine Stems | 68.2 - 71.2 | [5] |

| Aniba canelilla | Not specified | < 40 (dry season) to > 90 (rainy season) | [7] |

Isolation and Purification of (2-Nitroethyl)benzene

The isolation of (2-Nitroethyl)benzene from its natural sources typically involves a multi-step process encompassing extraction of the essential oil followed by purification of the target compound.

Experimental Protocol: Extraction by Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation, often employing a Clevenger-type apparatus.[1]

Materials:

-

Fresh or dried plant material (e.g., leaves, bark of Aniba canelilla)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting vessel

Methodology:

-

The plant material is placed in the round-bottom flask and submerged in distilled water.

-

The flask is heated to boiling, causing the volatile components, including (2-Nitroethyl)benzene, to evaporate with the steam.

-

The steam and volatile compound mixture travels into the condenser, where it is cooled and condenses back into a liquid.

-

The condensate is collected in the separating funnel of the Clevenger apparatus.

-

As the essential oil is immiscible with water, it forms a distinct layer that can be separated.

-

The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Experimental Protocol: Purification by Column Chromatography

For obtaining high-purity (2-Nitroethyl)benzene, the extracted essential oil can be subjected to column chromatography.[8][15]

Materials:

-

Crude essential oil

-

Silica (B1680970) gel (for column chromatography)

-

Appropriate solvent system (e.g., hexane-ethyl acetate (B1210297) gradient)

-

Chromatography column

-

Fraction collector

-

Rotary evaporator

Methodology:

-

A slurry of silica gel in the initial mobile phase (e.g., n-hexane) is prepared and packed into the chromatography column.

-

The crude essential oil is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

The column is eluted with the solvent system, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions are collected sequentially using a fraction collector.

-

The composition of each fraction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Fractions containing pure (2-Nitroethyl)benzene are pooled together.

-

The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified compound.

Analytical Characterization

The identification and quantification of (2-Nitroethyl)benzene in the essential oil and purified fractions are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5][8]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initially 60 °C, ramped to 240 °C at a rate of 3 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: 40-500 amu.

Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with libraries such as NIST.

Biosynthesis of (2-Nitroethyl)benzene

The biosynthetic pathway of (2-Nitroethyl)benzene has been elucidated in both loquat flowers and millipedes.[13][14][16][17] The precursor for this compound is the amino acid L-phenylalanine.[10][16][17]

The key steps in the biosynthesis are:

-

Conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime. In loquat, this step is catalyzed by the cytochrome P450 enzyme EjCYP79D80.[16]

-

Subsequent conversion of (E/Z)-phenylacetaldoxime to (2-Nitroethyl)benzene. In loquat, this is catalyzed by the enzyme EjCYP94A90.[16]

Diagram of the Biosynthetic Pathway

Caption: Biosynthesis of (2-Nitroethyl)benzene from L-Phenylalanine.

Conclusion

(2-Nitroethyl)benzene is a naturally occurring nitroaromatic compound with a significant presence in the essential oil of Aniba canelilla and the floral scent of Eriobotrya japonica, as well as in certain millipede species. Its isolation is readily achievable through standard phytochemical techniques such as hydrodistillation and column chromatography, with GC-MS serving as the primary analytical tool for its identification and quantification. The elucidation of its biosynthetic pathway from L-phenylalanine provides valuable insights for potential biotechnological production. This guide offers a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the study and application of (2-Nitroethyl)benzene.

References

- 1. Frontiers | Aniba canelilla (Kunth) Mez (Lauraceae): A Review of Ethnobotany, Phytochemical, Antioxidant, Anti-Inflammatory, Cardiovascular, and Neurological Properties [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Essential oils [bojensen.net]

- 4. Aniba canelilla (Kunth) Mez (Lauraceae) Essential Oil: Effects on Oxidative Stress and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Aniba canelilla (Kunth) Mez (Lauraceae): A Review of Ethnobotany, Phytochemical, Antioxidant, Anti-Inflammatory, Cardiovascular, and Neurological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aniba_canelilla_kunth_mez [Tinkturenpresse] [tinkturenpresse.de]

- 9. Antifungal Activity of Aniba canelilla (Kunth) Mez Essential Oil and Its Main Compound 1-Nitro-2-Phenylethane against Dermatophytes | MDPI [mdpi.com]

- 10. Generation of (2-Nitroethyl)benzene and related benzenoids from L-Phenylalanine; flower scents of the Japanese Loquat Eriobotrya japonica [Rosales: Rosaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (2-Nitroethyl)benzene | 6125-24-2 | Benchchem [benchchem.com]

- 12. (2-Nitroethyl)benzene: a major flower scent from the Japanese loquat Eriobotrya japonica [Rosales: Rosaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of (2-nitroethyl)benzene and (Z)- and (E)-(2-nitroethenyl)benzenes from (Z)- and (E)-phenylacetaldoximes and phenylacetonitrile; defense allomone of Eutrichodesmus elegans and Eutrichodesmus armatus (Polydesmida: Haplodesmidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antinociceptive activity of 1-nitro-2-phenylethane, the main component of Aniba canelilla essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of (2-Nitroethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Nitroethyl)benzene (CAS No. 6125-24-2). Intended for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition.

(2-Nitroethyl)benzene is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3] Spectroscopic analysis is crucial for the structural elucidation and confirmation of this molecule.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for (2-Nitroethyl)benzene in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for (2-Nitroethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic-H |

| 4.61 | t | 2H | -CH₂-NO₂ |

| 3.29 | t | 2H | Ph-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for (2-Nitroethyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| 135.9 | Aromatic C (quaternary) |

| 129.1 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.8 | Aromatic CH |

| 75.8 | -CH₂-NO₂ |

| 33.0 | Ph-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of (2-Nitroethyl)benzene reveals the presence of its key functional groups, particularly the nitro group and the aromatic ring. For aliphatic nitro compounds, characteristic strong absorption bands appear for the asymmetric and symmetric stretching vibrations of the N-O bonds.[4]

Table 3: Infrared (IR) Spectroscopy Data for (2-Nitroethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3032 | Weak | Aromatic C-H Stretch |

| 2934 | Weak | Aliphatic C-H Stretch |

| 1555 | Strong | Asymmetric NO₂ Stretch |

| 1497 | Medium | Aromatic C=C Stretch |

| 1456 | Medium | Aromatic C=C Stretch |

| 1383 | Strong | Symmetric NO₂ Stretch |

| 750 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

| 700 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of (2-Nitroethyl)benzene, aiding in its structural confirmation.

Table 4: Mass Spectrometry (MS) Data for (2-Nitroethyl)benzene

| m/z | Relative Intensity (%) | Assignment |

| 151 | 5 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M - NO₂]⁺ |

| 104 | 95 | [M - HNO₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general experimental methodologies.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are typically recorded on a spectrometer operating at a frequency of 90 MHz. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like (2-Nitroethyl)benzene, the spectrum is often recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (2-Nitroethyl)benzene.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: (2-Nitroethyl)benzene (CAS 6125-24-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitroethyl)benzene, with the CAS registry number 6125-24-2, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] It is also known by its synonyms, including 1-Nitro-2-phenylethane and β-Phenylnitroethane.[2][3] This compound is of significant interest due to its presence in natural products and its potential applications in medicinal chemistry and agriculture, primarily attributed to its fungistatic properties.[4] (2-Nitroethyl)benzene is a key component in the floral scent of the Japanese loquat (Eriobotrya japonica) and is the major constituent of the essential oil of Aniba canelilla, an aromatic tree from the Amazon rainforest.[4][5] Its biological activity, particularly its antifungal action, makes it a valuable subject for research in the development of new therapeutic agents and agrochemicals.[4]

Physicochemical Properties

(2-Nitroethyl)benzene is a liquid at room temperature.[5] It is characterized by the presence of a phenyl group attached to a nitro-functionalized ethyl chain. This structure imparts specific chemical reactivity and spectroscopic features.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 6125-24-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical Form | Liquid | [5] |

| IUPAC Name | (2-Nitroethyl)benzene | [5] |

| Synonyms | 1-Nitro-2-phenylethane, Phenylnitroethane, β-Phenylnitroethane | [2][3] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons.[6]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20–7.35 | Multiplet | - |

| Benzylic (-CH₂-Ph) | ~3.30 | Triplet | ~7.4 |

| Nitro-adjacent (-CH₂-NO₂) | ~4.60 | Triplet | ~7.4 |

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton data, with the electron-withdrawing nitro group influencing the chemical shift of the adjacent carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | ~75 |

| C-Ph | ~35 |

| Aromatic (C-ipso) | ~137 |

| Aromatic (C-ortho, C-meta, C-para) | 127-129 |

Synthesis of (2-Nitroethyl)benzene

(2-Nitroethyl)benzene can be synthesized through several routes. The most common and direct methods involve the Henry reaction followed by dehydration and subsequent reduction, or the direct reduction of β-nitrostyrene.

Synthesis via Reduction of β-Nitrostyrene

This is a prominent method for the synthesis of (2-Nitroethyl)benzene. The precursor, β-nitrostyrene, can be prepared via a Henry condensation of benzaldehyde (B42025) and nitromethane.

This protocol is adapted from established procedures for the Henry reaction.

-

Reagents and Materials:

-

Benzaldehyde

-

Nitromethane

-

Glacial acetic acid

-

Methanol

-

Round-bottom flask with reflux condenser

-

Stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in nitromethane, which acts as both reactant and solvent.

-

Heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude β-nitrostyrene.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure β-nitrostyrene.

-

This protocol utilizes sodium borohydride (B1222165), a milder reducing agent, for the selective reduction of the carbon-carbon double bond of the nitroalkene.

-

Reagents and Materials:

-

β-Nitrostyrene

-

Sodium borohydride (NaBH₄)

-

Ethanol or Isopropanol/Water mixture

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve β-nitrostyrene (1 equivalent) in ethanol or a 2:1 mixture of isopropyl alcohol and water in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10-15 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

-

Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2-Nitroethyl)benzene.

-

Caption: Synthesis workflow for (2-Nitroethyl)benzene.

Biological Activity

(2-Nitroethyl)benzene exhibits significant fungistatic activity, making it a compound of interest for the development of novel antifungal agents.

Fungistatic Properties

The compound has been shown to inhibit the growth of various fungal species, including pathogenic yeasts and dermatophytes.

| Fungal Species | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Candida albicans | 390 - 781 μM | [6] |

| Trichophyton rubrum | < 256 µg/mL | [3] |

| Trichophyton mentagrophytes | < 256 µg/mL | [3] |

| Microsporum canis | < 256 µg/mL | [3] |

Mechanism of Action

The antifungal mechanism of (2-Nitroethyl)benzene is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes.[6] The primary molecular target is thought to be sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[6] The nitro group of the compound is suggested to interact with the Fe(II) center of the 14α-demethylase enzyme, leading to its inhibition.[6]

Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives

The demonstrated fungistatic activity of (2-Nitroethyl)benzene positions it as a promising lead compound for the development of new antifungal drugs and agrochemicals.[4] Its natural origin also makes it an interesting candidate for applications in the fragrance industry.[4] Further research is warranted to explore its broader antimicrobial spectrum and to elucidate its detailed mechanism of action and potential signaling pathway interactions. Structure-activity relationship (SAR) studies on derivatives of (2-Nitroethyl)benzene could lead to the discovery of analogues with enhanced potency and improved pharmacokinetic profiles.

Safety Information

(2-Nitroethyl)benzene should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Biological Profile of (2-Nitroethyl)benzene: A Technical Guide for Researchers

Abstract

(2-Nitroethyl)benzene, also known as 1-nitro-2-phenylethane, is an aromatic nitro compound with a growing body of research highlighting its diverse biological activities. This document provides a comprehensive technical overview of the known biological effects of (2-Nitroethyl)benzene, its mechanisms of action, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the fields of pharmacology, drug development, and agrochemical science. The information compiled herein summarizes the current understanding of its cardiovascular, antinociceptive, and fungistatic properties, supported by available quantitative data and detailed experimental protocols.

Introduction

(2-Nitroethyl)benzene (C₈H₉NO₂) is a benzenoid organic compound naturally found as a significant component in the floral scent of plants like the Japanese loquat (Eriobotrya japonica) and as the main constituent of the essential oil of Aniba canelilla, a tree native to the Amazon rainforest.[1] Its unique structure, featuring a nitro group attached to an ethyl side chain on a benzene (B151609) ring, underpins its chemical reactivity and diverse biological profile. This profile includes notable fungistatic properties, making it a candidate for agricultural applications, as well as significant cardiovascular and antinociceptive effects observed in animal models.[1] Furthermore, its role as a synthetic intermediate for more complex molecules positions it as a valuable compound in medicinal chemistry and drug discovery.[1]

Key Biological Activities and Mechanisms of Action

Cardiovascular Effects

The most extensively studied biological activity of (2-Nitroethyl)benzene is its effect on the cardiovascular system. As the primary component of the essential oil of Aniba canelilla (EOAC), its administration has been shown to induce significant, dose-dependent hypotension (lowering of blood pressure) and bradycardia (slowing of heart rate) in rats.[2][3][4]

Mechanism of Action: The cardiovascular effects are biphasic and mediated by distinct mechanisms:

-

Bradycardia (Phase 1): The initial drop in heart rate is primarily attributed to the activation of a vago-vagal reflex.[5] This is a reflex pathway where both the afferent (sensory) and efferent (motor) signals are carried by the vagus nerve.[6][7][8] This parasympathetic stimulation is crucial for the bradycardic effect, as the response is significantly reduced by bilateral vagotomy (cutting the vagus nerve) or by the administration of muscarinic antagonists like methylatropine.[2][9]

-

Hypotension (Phase 2): The sustained decrease in blood pressure is a result of active vascular relaxation (vasodilation).[2][3] This vasodilation appears to be mediated by two main pathways:

-

Endothelium-Dependent Pathway: This involves the activation of peripheral muscarinic receptors on endothelial cells, leading to the release of nitric oxide (NO), a potent vasodilator.[2][3]

-

Endothelium-Independent Pathway: The predominant mechanism is the direct inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells, which is critical for muscle contraction.[2][3]

-

The following diagram illustrates the proposed signaling pathway for the cardiovascular effects of (2-Nitroethyl)benzene.

References

- 1. Buy (2-Nitroethyl)benzene | 6125-24-2 [smolecule.com]

- 2. Cardiovascular effects of the essential oil of Aniba canelilla bark in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Aniba canelilla (Kunth) Mez (Lauraceae): A Review of Ethnobotany, Phytochemical, Antioxidant, Anti-Inflammatory, Cardiovascular, and Neurological Properties [frontiersin.org]

- 6. Methods of assessing vagus nerve activity and reflexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The vasovagal response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Essential Oils and Their Main Compounds in the Management of Cardiovascular Disease Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

(2-Nitroethyl)benzene: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Unique Floral Scent Component for Scientific and Drug Development Professionals

(2-Nitroethyl)benzene, a volatile organic compound with a distinct floral scent, has emerged as a significant component in the chemical ecology of various plant species. This technical guide provides a detailed overview of its chemical properties, natural occurrence, biosynthesis, and the analytical and synthetic methodologies relevant to its study. The information is tailored for researchers, scientists, and professionals in drug development interested in the multifaceted roles of this nitroaromatic compound.

Chemical and Physical Properties

(2-Nitroethyl)benzene, also known as β-nitro-phenylethane, is an aromatic compound with the chemical formula C₈H₉NO₂. Its key chemical and physical properties are summarized in the table below, providing essential data for analytical and synthetic applications.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 6125-24-2 |

| Appearance | Oily yellow liquid |

| Odor | Almond-like |

| Boiling Point | 260.5 °C at 760 mmHg |

| Melting Point | 56-58 °C |

| Density | 1.122 g/cm³ (at 25°C) |

| Flash Point | 118.8 °C |

Natural Occurrence and Quantitative Data

(2-Nitroethyl)benzene has been identified as a significant volatile in the floral scent of several plant species. Notably, it is a major component in the fragrance of the Japanese loquat (Eriobotrya japonica). Its presence has also been documented in other species, highlighting its importance in floral bouquets. The table below presents available quantitative data on its abundance in various floral scents.

| Plant Species | Family | Percentage of Total Scent Composition |

| Eriobotrya japonica (Japanese Loquat) | Rosaceae | 32.55%[1] |

| Stephanotis floribunda (Madagascar Jasmine) | Apocynaceae | Present (exact percentage not specified)[2] |

| Cananga odorata (Ylang-ylang) | Annonaceae | Present (exact percentage not specified) |

Further research is required to quantify the concentration of (2-nitroethyl)benzene in a wider range of plant species to fully understand its distribution and ecological significance.

Biosynthesis

The biosynthesis of (2-nitroethyl)benzene in plants has been elucidated, with L-phenylalanine serving as the primary precursor. The pathway involves a series of enzymatic conversions, as detailed in the diagram below.

Caption: Proposed biosynthetic pathway of (2-Nitroethyl)benzene from L-Phenylalanine.

The initial step involves the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime, a reaction catalyzed by the cytochrome P450 enzyme CYP79D80. Subsequent steps, likely involving another cytochrome P450 enzyme such as CYP94A90, are thought to proceed through a putative 1-aci-nitro-2-phenylethane intermediate to yield (2-nitroethyl)benzene.

Experimental Protocols

Analysis of (2-Nitroethyl)benzene in Floral Volatiles by Headspace GC-MS

This protocol outlines a general procedure for the collection and analysis of (2-nitroethyl)benzene from floral headspace using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection (Dynamic Headspace Adsorption):

-

Enclose a flowering panicle in a clean, inert bag (e.g., polyacetate).

-

Draw air from the bag through a cartridge containing a suitable adsorbent (e.g., Porapak Q or Tenax TA) at a controlled flow rate for a defined period (e.g., 24 hours).

-

Simultaneously, draw air through a blank (empty) bag to serve as a control.

2. Sample Elution:

-

Elute the trapped volatiles from the adsorbent cartridge with a small volume of high-purity solvent (e.g., n-hexane or dichloromethane).

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Ion Source Temperature: 230 °C.

4. Compound Identification and Quantification:

-

Identify (2-nitroethyl)benzene by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound by creating a calibration curve using a series of standard solutions of known concentrations.

Synthesis of (2-Nitroethyl)benzene

A common laboratory-scale synthesis of (2-nitroethyl)benzene involves the nitration of ethylbenzene (B125841).

1. Preparation of the Nitrating Mixture:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with continuous stirring. Maintain the temperature below 10 °C.

2. Nitration Reaction:

-

To the cooled nitrating mixture, add ethylbenzene dropwise with vigorous stirring, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate the (2-nitroethyl)benzene isomer.

Ecological Role and Signaling

The presence of (2-nitroethyl)benzene in floral scents suggests a significant role in plant-pollinator interactions. While direct studies on its specific effects on pollinator behavior are limited, nitrogen-containing compounds in floral bouquets are known to be important cues for certain pollinators.

Caption: The potential ecological roles of (2-Nitroethyl)benzene in plant interactions.

The emission of (2-nitroethyl)benzene by flowers likely serves as a chemical signal to attract specific pollinators, such as moths, which are known to be sensitive to a wide range of volatile organic compounds. Furthermore, the presence of a nitro group, which is relatively uncommon in natural products, may also confer a defensive role against herbivores or pathogens. The fungistatic properties of (2-nitroethyl)benzene lend support to this hypothesis.

Further research is needed to fully elucidate the specific signaling pathways within the plant that regulate the biosynthesis and emission of (2-nitroethyl)benzene in response to ecological cues, such as pollinator presence or herbivore attack. Understanding these relationships will provide a more complete picture of the functional significance of this unique floral scent component.

References

The Discovery and History of (2-Nitroethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction